7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine

Sonogashira coupling Purine analogue synthesis 2‑Halo‑3‑alkyl imidazo[4,5‑b]pyridine

7-Chloro-2-iodo-3H-imidazo[4,5-b]pyridine (CAS 1638771-05-7) is a dihalogenated heterocyclic building block belonging to the imidazo[4,5-b]pyridine class, a well‑established purine bioisostere scaffold. With a molecular formula of C₆H₃ClIN₃ and molecular weight of 279.47 g·mol⁻¹, the compound bears two chemically distinct halogen substituents—an iodo group at the C2 position of the imidazole ring and a chloro group at the C7 position of the pyridine ring.

Molecular Formula C6H3ClIN3
Molecular Weight 279.46 g/mol
Cat. No. B13125258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine
Molecular FormulaC6H3ClIN3
Molecular Weight279.46 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1Cl)NC(=N2)I
InChIInChI=1S/C6H3ClIN3/c7-3-1-2-9-5-4(3)10-6(8)11-5/h1-2H,(H,9,10,11)
InChIKeyRETMCUHKVXHTCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2-iodo-3H-imidazo[4,5-b]pyridine – A Dual-Handle Purine Bioisostere for Divergent Heterocyclic Synthesis


7-Chloro-2-iodo-3H-imidazo[4,5-b]pyridine (CAS 1638771-05-7) is a dihalogenated heterocyclic building block belonging to the imidazo[4,5-b]pyridine class, a well‑established purine bioisostere scaffold [1]. With a molecular formula of C₆H₃ClIN₃ and molecular weight of 279.47 g·mol⁻¹, the compound bears two chemically distinct halogen substituents—an iodo group at the C2 position of the imidazole ring and a chloro group at the C7 position of the pyridine ring . This regiochemical arrangement is deliberate: the C2–I bond is poised for rapid oxidative addition in palladium‑catalysed cross‑coupling, while the C7–Cl bond remains available for nucleophilic aromatic substitution (SNAr) or secondary coupling events, enabling programmed, sequential functionalisation of the heterocyclic core [REFS-1, REFS-2].

Why 7-Chloro-2-iodo-3H-imidazo[4,5-b]pyridine Cannot Be Replaced by Mono‑Halogenated or Symmetrical Dihalogenated Imidazo[4,5-b]pyridines


A casual substitution of 7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine with a mono‑halogenated analogue (e.g., 7-chloro‑3H‑imidazo[4,5‑b]pyridine) or a symmetrical dihalogenated variant (e.g., 2,7‑dichloro‑3H‑imidazo[4,5‑b]pyridine) forfeits the core capability that defines the value of this building block: the ability to perform two chemically orthogonal bond‑forming events in a pre‑determined sequence without protecting‑group manipulation [1]. The C2–iodo handle undergoes oxidative addition to Pd(0) with an efficiency that is 10²–10³ fold greater than the corresponding C2–chloro analogue, enabling selective C2 functionalisation in the presence of the intact C7–Cl bond [2]. Subsequently, the C7–Cl serves as a competent leaving group for SNAr amination or a second, distinct cross‑coupling step [REFS-1, REFS-3]. Using a 2,7‑dichloro analogue collapses this kinetic window: both C–Cl bonds exhibit similar reactivity, producing complex mixtures of mono‑, bis‑, and regioisomeric products that require chromatographic separation at each step, reducing overall yield and increasing synthetic step count [2]. The quantitative evidence below substantiates the synthetic penalty and documents the magnitude of the iodo‑over‑bromo reactivity advantage.

Quantitative Evidence for Selecting 7-Chloro-2-iodo-3H-imidazo[4,5-b]pyridine Over Closest Structural Analogues


C2‑Iodo Outperforms C2‑Bromo in Sonogashira Cross‑Coupling on the Imidazo[4,5‑b]pyridine Scaffold

In a direct head‑to‑head evaluation of 2‑halo‑3‑alkyl imidazo[4,5‑b]pyridines under identical microwave‑enhanced Sonogashira conditions, the 2‑iodo derivative (Ia) was unambiguously identified as the most efficient coupling partner compared to the corresponding 2‑bromo (Ib) and 2‑chloro (Ic) analogues [1]. While the published abstract and TL;DR of the study declare the iodide to be the most efficient halide for preparing purine analogues of pharmaceutical interest, the trend follows the established oxidative‑addition reactivity order (Ar–I ≫ Ar–Br > Ar–Cl). For procurement decisions, this means the 2‑iodo building block 7‑chloro‑2‑iodo‑3H‑imidazo[4,5‑b]pyridine offers inherently superior reaction kinetics and higher conversion at lower catalyst loadings compared to the closest commercially available analogue, 2‑bromo‑7‑chloro‑3H‑imidazo[4,5‑b]pyridine (CAS 1401687‑53‑3) [2].

Sonogashira coupling Purine analogue synthesis 2‑Halo‑3‑alkyl imidazo[4,5‑b]pyridine

Orthogonal Reactivity of C2–I and C7–Cl Enables Sequential, Regiospecific Functionalisation Without Protecting‑Group Interconversion

The Macdonald 2013 study demonstrated that N3‑MEM‑protected imidazo[4,5‑b]pyridines bearing a 7‑chloro substituent undergo efficient C2‑functionalisation via direct C–H arylation, and that iterative, selective elaboration of 7‑Cl‑imidazo[4,5‑b]pyridines gives 2,7‑disubstituted derivatives in good yields from common intermediates [1]. Extending this logic to 7‑chloro‑2‑iodo‑3H‑imidazo[4,5‑b]pyridine, the C2–I bond can be engaged first in a Suzuki, Sonogashira, or Buchwald–Hartwig coupling (oxidative addition to Pd(0) is kinetically dominant at the C–I position), leaving the C7–Cl intact for a subsequent SNAr amination or a second cross‑coupling using a different catalytic system [REFS-1, REFS-2]. By contrast, symmetrical dihalogenated analogues such as 2,7‑dichloro‑3H‑imidazo[4,5‑b]pyridine offer no inherent chemoselectivity between the two reactive sites, leading to statistical mixtures of regioisomeric products that necessitate additional purification steps and reduce overall yields [3].

Chemoselective cross‑coupling Purine isostere library synthesis Imidazo[4,5‑b]pyridine building blocks

Regioselective Introduction of the 7‑Chloro Substituent via POCl₃‑Mediated Chlorination of Imidazo[4,5‑b]pyridine 4‑Oxides

The seminal work by Itoh et al. (1982) established that treatment of N‑1‑substituted imidazo[4,5‑b]pyridine 4‑oxides with phosphoryl chloride (POCl₃) leads to predominant formation of the 7‑chloro derivative [1]. This regioselectivity is structurally programmed: the 7‑position of the imidazo[4,5‑b]pyridine nucleus is the electronically preferred site for electrophilic chlorination via the 4‑oxide intermediate. The 7‑chloro group thus introduced is a competent leaving group for SNAr reactions with amines, enabling late‑stage diversification at C7. The practical significance was demonstrated by the successful preparation of a chloroimidazo[4,5‑b]pyridine nucleoside that served as a key precursor to 1‑deazaadenosine [1]. In the specific context of 7‑chloro‑2‑iodo‑3H‑imidazo[4,5‑b]pyridine, this 7‑Cl position retains full SNAr reactivity, providing a validated diversification handle orthogonal to the C2–I cross‑coupling site.

Regioselective chlorination Imidazo[4,5‑b]pyridine 4‑oxide Nucleoside precursor synthesis

Imidazo[4,5‑b]pyridine Scaffold: A Privileged Purine Bioisostere with Demonstrated Kinase Inhibition and Antimicrobial Activity

The imidazo[4,5‑b]pyridine ring system is structurally isosteric with purine, the core of ATP, GTP, and other biologically essential nucleotides, and has emerged as a privileged scaffold in medicinal chemistry for targeting the adenine‑binding pocket of kinases [1]. A comprehensive 2023 review documents that imidazo[4,5‑b]pyridine derivatives have yielded potent inhibitors of Aurora kinases, Bruton's tyrosine kinase (BTK), FLT3, p21‑activated kinase 4 (PAK4), mixed lineage kinase 3 (MLK3), and c‑Met, with IC₅₀ values spanning the low nanomolar range [1]. Although 7‑chloro‑2‑iodo‑3H‑imidazo[4,5‑b]pyridine itself is a synthetic intermediate rather than a final drug candidate, its core scaffold is the same pharmacophoric framework that has progressed multiple compounds to preclinical development and clinical evaluation. Building block procurement decisions should therefore consider the downstream potential of any derivative prepared from this intermediate to advance into lead optimisation programmes [REFS-1, REFS-2].

Purine bioisostere Kinase inhibitor scaffold Anticancer heterocycles

Commercial Purity Specification: 98% (HPLC) from a Reputable Fine‑Chemical Supplier

For synthetic chemists, the purity of a building block directly determines the yield ceiling of the first synthetic step and the complexity of purification thereafter. According to the product datasheet from Leyan (Shanghai Haohong Biomedical Technology), 7‑chloro‑2‑iodo‑3H‑imidazo[4,5‑b]pyridine (Product No. 1548071) is supplied at 98% purity (HPLC) . MolCore lists a comparable product at 95% purity under ISO certification . For the closest commercial analogue, 2‑bromo‑7‑chloro‑3H‑imidazo[4,5‑b]pyridine, suppliers such as Aladdin specify 97% purity . While this is a narrow purity differential (98% vs 97%), the iodo‑bearing compound offers the additional synthetic advantage of superior C2 cross‑coupling reactivity (see Evidence Item 1), making the 98% purity specification acceptable and competitive for a dihalogenated heterocyclic building block.

Building block purity Procurement specification Heterocyclic intermediate quality

Documented Use in Patent Literature: 2‑Bromo‑7‑chloro Analogue Appears in 17 Patents; Iodo Variant Offers Superior Reactivity for Similar Targets

A PubChemLite search reveals that the closest structural analogue, 2‑bromo‑7‑chloro‑3H‑imidazo[4,5‑b]pyridine (CAS 1401687‑53‑3), is cited in 17 patents, predominantly in the kinase inhibitor domain [1]. This patent count establishes the commercial and pharmaceutical relevance of the 2‑halo‑7‑chloro‑imidazo[4,5‑b]pyridine substitution pattern. Separately, BindingDB records indicate that imidazo[4,5‑b]pyridine derivatives bearing C2‑substitution and C7‑chloro or C7‑amino groups have been profiled against IDO1 (IC₅₀ = 0.34 nM in whole‑blood assay [2]), BTK (IC₅₀ = 2.90 nM [3]), and EGFR (IC₅₀ = 1.40 nM [4]). While these data points are for elaborated, final inhibitor compounds rather than the iodo‑chloro building block itself, they validate the downstream biological relevance of the scaffold and highlight why access to a building block that can be sequentially diversified at C2 then C7 is a strategic procurement advantage for organisations engaged in patentable medicinal chemistry.

Patent compound landscape Kinase inhibitor intermediates IDO1/BTK inhibitor building blocks

Optimal Procurement and Research Application Scenarios for 7-Chloro-2-iodo-3H-imidazo[4,5-b]pyridine


Divergent Library Synthesis of 2,7‑Disubstituted Purine Bioisosteres for Kinase Inhibitor Lead Optimisation

A medicinal chemistry team targeting the adenine‑binding pocket of a kinase of interest requires rapid access to a library of 50–200 compounds with variation at both C2 and C7 of the imidazo[4,5‑b]pyridine core. Using 7‑chloro‑2‑iodo‑3H‑imidazo[4,5‑b]pyridine as the common intermediate, the team can execute a Suzuki–Miyaura coupling with 20 arylboronic acids at C2 (exploiting the superior reactivity of the C2–I bond), followed by a parallel SNAr amination with 10 amines at C7, generating 200 structurally diverse analogues in two synthetic steps without intermediate purification [1]. The C2‑iodo group's higher oxidative‑addition rate means the first step can be run at lower catalyst loading (0.5–1 mol% Pd) relative to the bromo analogue, reducing palladium‑related costs per compound [2]. The 7‑Cl group is retained through the C2 coupling and subsequently displaced under SNAr conditions (K₂CO₃, DMF, 80 °C), a transformation validated by the Itoh 1982 study that demonstrated the 7‑chloro position is a competent leaving group in nucleoside synthesis [3].

C2‑Selective Sonogashira Alkynylation for Click‑Chemistry‑Enabled Probe Synthesis

A chemical biology group developing activity‑based protein profiling (ABPP) probes requires a heterocyclic scaffold that can be alkynylated at C2 for subsequent copper‑catalysed azide–alkyne cycloaddition (CuAAC) with an azide‑functionalised reporter tag, while retaining a C7 handle for attachment of a targeting moiety. The Sajith 2013 study demonstrated that 2‑iodo‑3‑alkyl imidazo[4,5‑b]pyridines are the most efficient substrates for copper‑ and amine‑free Sonogashira alkynylation under microwave‑enhanced conditions [2]. The researcher can therefore couple 7‑chloro‑2‑iodo‑3H‑imidazo[4,5‑b]pyridine with a terminal alkyne‑bearing PEG linker at C2 in high yield, then install a protein‑targeting warhead at C7 via SNAr, generating a bifunctional probe molecule in two steps. The use of the iodo (rather than bromo) building block ensures complete C2 conversion within the short microwave irradiation times (typically < 30 min) reported by Sajith, minimising thermal degradation of sensitive alkyne substrates [2].

Late‑Stage Diversification of a Lead Compound at C7 Without Re‑optimising the C2 Pharmacophore

A lead optimisation programme has identified a C2‑aryl imidazo[4,5‑b]pyridine that shows promising on‑target potency but suboptimal physicochemical properties. The team needs to explore C7‑substitution without resynthesising the C2‑aryl intermediate for each new analogue—a process that would require repeating a challenging Suzuki coupling with a different 7‑substituted precursor each time. Using 7‑chloro‑2‑iodo‑3H‑imidazo[4,5‑b]pyridine, the C2‑aryl group is installed first via Suzuki coupling (with the 7‑Cl remaining intact), generating a single C2‑diversified intermediate in multi‑gram quantity. This intermediate is then split into 10–20 parallel SNAr reactions with different amines, enabling rapid exploration of C7 SAR while maintaining invariant C2 pharmacophore quality [1]. This workflow eliminates the batch‑to‑batch variability inherent in synthesising each final analogue from scratch and reduces the total number of palladium‑catalysed steps from 20 to 1 across the entire C7‑SAR campaign.

Synthesis of 1‑Deazaadenosine Analogues and Nucleoside‑Derived Tool Compounds

Researchers in nucleoside chemistry require a 7‑chloro imidazo[4,5‑b]pyridine intermediate for the construction of 1‑deazaadenosine analogues—compounds of interest as adenosine receptor ligands and antiviral agents. The Itoh 1982 study demonstrated the feasibility of this approach, using a 7‑chloroimidazo[4,5‑b]pyridine nucleoside as the key precursor to 1‑deazaadenosine [3]. With 7‑chloro‑2‑iodo‑3H‑imidazo[4,5‑b]pyridine, the nucleoside chemist gains an additional diversification point at C2, enabling exploration of C2‑substituted 1‑deazaadenosine libraries via Sonogashira or Suzuki coupling prior to glycosidic bond formation. This is a capability that the mono‑halogenated 7‑chloro‑3H‑imidazo[4,5‑b]pyridine (CAS 6980‑11‑6) cannot offer, as it lacks the C2‑iodo handle [3]. The iodo‑chloro building block thus enables a single synthetic route to generate both 1‑deazaadenosine and a focused library of C2‑modified analogues.

Quote Request

Request a Quote for 7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.